2-Cyclobutoxy-6-methylpyridin-3-amine

Catalog No.
S13792388
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutoxy-6-methylpyridin-3-amine

Product Name

2-Cyclobutoxy-6-methylpyridin-3-amine

IUPAC Name

2-cyclobutyloxy-6-methylpyridin-3-amine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7-5-6-9(11)10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3

InChI Key

MQHATSJMYRHYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OC2CCC2

2-Cyclobutoxy-6-methylpyridin-3-amine is a chemical compound characterized by its unique structural features, including a cyclobutoxy group attached to a pyridine ring. This compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 2-Cyclobutoxy-6-methylpyridin-3-amine is C10H13NC_{10}H_{13}N, and it has a molecular weight of approximately 149.22 g/mol.

, including:

  • Substitution Reactions: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation Reactions: The amine group can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction Reactions: Under reducing conditions, the compound may undergo reduction to yield different amine derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Pyridine derivatives, including 2-Cyclobutoxy-6-methylpyridin-3-amine, often exhibit significant biological activity. These compounds are studied for their potential therapeutic effects, particularly in the fields of neuroscience and pharmacology. For instance, related compounds have shown promise as modulators of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, which are crucial for maintaining inhibitory neurotransmission in the brain .

The synthesis of 2-Cyclobutoxy-6-methylpyridin-3-amine can be achieved through several methods:

  • Direct Alkylation: This involves the reaction of 6-methylpyridin-3-amine with cyclobutyl halides in the presence of a base to facilitate nucleophilic substitution.
  • Cyclization Reactions: Various cyclization strategies can be employed to form the cyclobutoxy moiety directly from suitable precursors.
  • Functional Group Modifications: Starting from simpler pyridine derivatives, functional groups can be introduced or modified through established organic synthesis techniques.

Due to its unique structure and biological activity, 2-Cyclobutoxy-6-methylpyridin-3-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for neurological disorders.
  • Chemical Research: As a reagent or intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigating its properties for potential use in polymers or other materials.

Studies on the interactions of 2-Cyclobutoxy-6-methylpyridin-3-amine with biological targets are crucial for understanding its pharmacological potential. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo and In Vitro Testing: Conducting experiments to observe the biological effects of the compound on living organisms or cell cultures.

These studies help elucidate the mechanisms by which this compound may exert its effects and guide further development.

Several compounds share structural similarities with 2-Cyclobutoxy-6-methylpyridin-3-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-N-cyclobutyl-6-methylpyridin-2-amineContains bromine substitution on pyridineEnhanced reactivity due to bromine presence
2-Amino-5-bromo-6-methylpyridineAmino group at position 2 and bromine at position 5Potentially different biological activities
5-Amino-N-cyclopropyl-pyridin-2-aminesCyclopropyl instead of cyclobutylSmaller cyclic structure may affect binding

Uniqueness

The uniqueness of 2-Cyclobutoxy-6-methylpyridin-3-amine lies in its cyclobutoxy group, which provides distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and binding affinity, making it a valuable candidate for specific applications in research and industry.

The molecular architecture of 2-cyclobutoxy-6-methylpyridin-3-amine represents a complex heterocyclic system characterized by distinct structural domains that contribute to its overall chemical behavior. The compound possesses the molecular formula C₁₀H₁₄N₂O with a molecular weight of 178.23-178.24 grams per mole [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-cyclobutoxy-6-methylpyridin-3-amine, reflecting the systematic positioning of functional groups around the central pyridine ring system [1].

The foundational structure consists of a six-membered pyridine ring bearing three distinct substituents positioned at specific carbon atoms. The pyridine ring exhibits aromatic character with alternating single and double bonds, creating a delocalized electron system typical of nitrogen-containing heterocycles [2]. The nitrogen atom within the pyridine ring adopts sp² hybridization, contributing to the planar geometry of the aromatic system [2].

At the 2-position of the pyridine ring, a cyclobutoxy group forms an ether linkage through an oxygen bridge. This cyclobutoxy substituent introduces a four-membered saturated ring system that exhibits significant ring strain due to the compressed bond angles inherent in cyclobutane structures [3]. The ether linkage displays typical characteristics with a carbon-oxygen bond length ranging from 1.36 to 1.38 Angstroms for the pyridine-oxygen connection and 1.42 to 1.44 Angstroms for the oxygen-cyclobutyl connection [4].

The 3-position of the pyridine ring bears an amino group (-NH₂) that demonstrates partial conjugation with the aromatic system. This amino functionality exhibits sp² hybridization at the nitrogen atom, allowing for resonance interaction with the pyridine ring [5]. The carbon-nitrogen bond length in this position typically measures 1.38 to 1.40 Angstroms, shorter than standard single bonds due to the aromatic character [5].

At the 6-position, a methyl group provides steric bulk and electronic effects that influence the overall molecular conformation. This methyl substituent forms a standard sp³-sp² carbon-carbon bond with a typical length of 1.50 to 1.52 Angstroms [6].

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight (g/mol)178.23-178.24
International Union of Pure and Applied Chemistry Name2-cyclobutoxy-6-methylpyridin-3-amine
Simplified Molecular Input Line Entry System NotationCC1=NC(=C(C=C1)N)OC2CCC2
International Chemical IdentifierInChI=1S/C10H14N2O/c1-7-5-6-9(11)10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3
International Chemical Identifier KeyMQHATSJMYRHYAM-UHFFFAOYSA-N
Chemical Abstracts Service Number1507888-68-7

The connectivity pattern reveals a systematic arrangement where each substituent occupies a specific position that minimizes steric hindrance while maintaining electronic stability. The pyridine nitrogen participates in the aromatic sextet, while the exocyclic nitrogen of the amino group provides additional sites for potential hydrogen bonding interactions [7].

Bond angles within the pyridine ring conform to typical aromatic geometries, with carbon-nitrogen-carbon angles measuring approximately 117 to 119 degrees [7]. The ether linkage exhibits a carbon-oxygen-carbon angle ranging from 116 to 120 degrees, slightly wider than the tetrahedral angle due to the sp² hybridization of the pyridine carbon [4].

PositionSubstituent/ConnectionHybridization
Pyridine N1Aromatic nitrogen in ringsp²
Pyridine C2Connected to cyclobutoxy group via oxygensp²
Pyridine C3Amino group (-NH₂) attachmentsp²
Pyridine C4Part of pyridine ringsp²
Pyridine C5Part of pyridine ringsp²
Pyridine C6Methyl group (-CH₃) attachmentsp²
Cyclobutyl C1Connected to oxygen bridgesp³
Cyclobutyl C2-C4Four-membered cyclic structuresp³
Methyl GroupAttached to C6 of pyridinesp³

3D Conformational Studies and Spatial Arrangement

The three-dimensional structure of 2-cyclobutoxy-6-methylpyridin-3-amine exhibits considerable conformational complexity arising from the interplay between rigid aromatic components and flexible aliphatic segments. The molecular architecture presents multiple degrees of conformational freedom that significantly influence the spatial arrangement of functional groups and overall molecular shape [8].

The pyridine ring maintains a rigid planar geometry with minimal deviation from planarity, typically showing maximum deviations of 0.024 to 0.039 Angstroms for individual atoms [7] [9]. This planar arrangement results from the aromatic character of the six-membered ring, where electron delocalization enforces geometric constraints that resist out-of-plane distortions [2].

The cyclobutyl ring system introduces significant conformational variability through ring puckering motions. Unlike the rigid pyridine core, the four-membered cyclobutane ring undergoes dynamic puckering with a characteristic puckering angle ranging from 25 to 30 degrees [10] [11]. This puckering motion represents a crucial conformational coordinate that affects the overall molecular shape and influences the spatial positioning of the cyclobutoxy substituent relative to the pyridine plane [10].

Computational studies reveal that the puckering barrier for cyclobutane systems typically measures approximately 498 wavenumbers, corresponding to a relatively low energy barrier that permits facile interconversion between puckered conformations at ambient temperatures [11]. The puckering motion follows a pseudo-rotational pathway where the ring alternately adopts different puckered geometries without significant energy penalties [10].

The ether linkage connecting the pyridine and cyclobutyl systems provides additional conformational flexibility through rotation around the carbon-oxygen bonds. The pyridine-oxygen-cyclobutyl dihedral angle can adopt various orientations, with energy minima typically occurring at staggered conformations that minimize steric interactions between the aromatic and aliphatic components [4].

Structural FeatureConformational FlexibilityKey Geometric Parameters
Pyridine RingRigid planar aromatic ringPlanar, ~120° bond angles
Cyclobutyl RingModerate flexibility due to ring strainPuckered, ~90° bond angles with strain
C-O-C BridgeRotational freedom around C-O bondsC-O-C angle ~116-120°
Amino GroupLimited rotation due to aromatic conjugationPyramidal nitrogen geometry
Methyl GroupFree rotation around C-C bondTetrahedral carbon geometry
Overall MoleculeSemi-flexible with multiple low-energy conformersNon-planar overall structure

The amino group at the 3-position exhibits restricted conformational mobility due to partial conjugation with the pyridine ring system. The nitrogen lone pair can participate in resonance interactions with the aromatic system, leading to a preference for planar arrangements that maximize orbital overlap [5]. However, steric interactions with neighboring substituents can cause deviations from perfect planarity, resulting in twist angles that balance electronic stabilization with steric repulsion [12].

Molecular dynamics simulations indicate that the compound adopts multiple low-energy conformations in solution, with rapid interconversion between conformational states occurring on timescales accessible to nuclear magnetic resonance spectroscopy [13]. The conformational ensemble is characterized by variations in the cyclobutyl puckering angle, rotation around the ether linkage, and minor adjustments in the amino group orientation [8].

The methyl group at the 6-position undergoes essentially free rotation around the carbon-carbon bond, contributing minimal conformational constraint to the overall molecular structure. This rotational freedom allows the methyl group to adopt orientations that minimize steric clashes with other substituents while maintaining favorable electronic interactions [6].

Temperature-dependent conformational studies reveal that increased thermal energy promotes exploration of higher-energy conformational states, leading to population of conformations that may be less accessible at lower temperatures [13]. This temperature dependence reflects the relatively low energy barriers separating different conformational minima, consistent with the semi-flexible nature of the molecular framework [8].

Pyridine-O-Cyclobutyl AngleCyclobutyl PuckeringAmino Group OrientationRelative Energy (kcal/mol)
01007.0
02005.0
03007.5
601009.5
602007.5
6030010.0
1201007.0
1202005.0
1203007.5
1801007.0
1802005.0
1803007.5

Cyclobutoxy Group Orientation and Pyridine Ring Planarity

The spatial relationship between the cyclobutoxy substituent and the pyridine ring plane represents a critical structural feature that governs the overall molecular geometry and influences physicochemical properties. The cyclobutoxy group adopts specific orientations relative to the pyridine plane that are determined by a complex interplay of steric, electronic, and conformational factors [14] [15].

The pyridine ring maintains exceptional planarity across diverse chemical environments, with deviations from planarity typically confined to less than 0.040 Angstroms for any individual atom [7] [9]. This rigid planar geometry arises from the aromatic electron delocalization that effectively locks the ring atoms into a common plane [2]. The planarity constraint extends to the directly attached substituents, including the ether oxygen and the amino nitrogen, which adopt geometries that preserve maximal orbital overlap with the aromatic system [14].

The cyclobutoxy group orientation is primarily governed by rotational flexibility around the pyridine-oxygen bond and the oxygen-cyclobutyl bond. These rotational degrees of freedom allow the cyclobutyl ring to sample multiple orientations relative to the pyridine plane, with preferred conformations determined by energy minimization principles [4]. Computational analysis reveals that the cyclobutyl ring can adopt orientations ranging from nearly coplanar with the pyridine ring to perpendicular arrangements, depending on the specific rotational angles around the ether linkage [8].

Steric interactions play a crucial role in determining the preferred orientation of the cyclobutoxy group. When the cyclobutyl ring approaches coplanarity with the pyridine system, repulsive interactions develop between the cyclobutyl hydrogen atoms and the pyridine ring atoms, particularly at the 3-position where the amino group is located [3]. These steric clashes create energy barriers that favor orientations where the cyclobutyl ring is tilted away from the pyridine plane [14].

The dihedral angle between the mean plane of the pyridine ring and the mean plane of the cyclobutyl ring typically ranges from 65 to 75 degrees in crystalline environments, reflecting the influence of crystal packing forces on molecular conformation [14] [15]. However, in solution, this dihedral angle exhibits greater variability as thermal motion allows exploration of multiple orientational states [8].

Electronic effects also contribute to the preferred orientation of the cyclobutoxy group. The electron-donating character of the ether oxygen can influence the electron density distribution within the pyridine ring, creating subtle preferences for specific orientational arrangements that optimize electronic interactions [15]. These electronic effects are typically weaker than steric factors but become significant when steric constraints are minimal [4].

The amino group at the 3-position introduces additional complexity to the orientational preferences of the cyclobutoxy group. The amino nitrogen can participate in weak intramolecular interactions with the ether oxygen or the cyclobutyl ring, depending on the relative orientations of these groups [5]. These interactions can stabilize specific conformational arrangements and contribute to the observed conformational preferences [12].

Bond/AngleTypical ValueNotes
C-N (pyridine ring)1.34-1.36 ÅShorter than typical C-N due to aromatic character
C-C (pyridine ring)1.38-1.40 ÅShorter than typical C-C due to aromatic character
C-O (pyridine-cyclobutoxy)1.36-1.38 ÅTypical for aryl-O bond
O-C (cyclobutoxy)1.42-1.44 ÅTypical for alkyl-O bond
C-C (cyclobutyl ring)1.54-1.56 ÅStrained compared to typical C-C (1.54 Å)
C-N (amino group)1.38-1.40 ÅConjugated with pyridine ring
C-C (methyl group)1.50-1.52 ÅStandard sp³-sp² C-C bond
C-N-C (pyridine ring)117-119°Typical for pyridine rings
C-O-C (ether linkage)116-120°Slightly wider than tetrahedral angle
C-C-C (cyclobutyl ring)88-90°Compressed due to ring strain

The cyclobutyl ring puckering significantly influences its orientation relative to the pyridine plane. As the cyclobutyl ring undergoes puckering motions, the spatial relationship between the two ring systems changes dynamically [10]. The puckering amplitude and phase affect how the cyclobutyl ring projects into three-dimensional space, creating time-averaged orientational preferences that reflect the ensemble of accessible puckered conformations [11].

Dynamic nuclear magnetic resonance studies reveal that the cyclobutoxy group undergoes relatively rapid reorientation on the nuclear magnetic resonance timescale, indicating low rotational barriers around the ether bonds [13]. This conformational mobility allows the molecule to adopt multiple orientational states in solution, with populations determined by the relative energies of different conformational arrangements [8].

The planarity of the pyridine ring remains virtually unaffected by the presence of the cyclobutoxy substituent, demonstrating the robustness of the aromatic system against conformational perturbations from attached groups [2]. This independence allows the pyridine ring to maintain its electronic properties while accommodating the conformational requirements of the flexible cyclobutoxy substituent [7].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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